molecular formula C14H13NO2 B8360200 methyl4-(5-methylpyridin-2-yl)benzoate

methyl4-(5-methylpyridin-2-yl)benzoate

Cat. No.: B8360200
M. Wt: 227.26 g/mol
InChI Key: LARDMLMFQRCVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl4-(5-methylpyridin-2-yl)benzoate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, primarily utilized as a key synthetic intermediate or building block. Its molecular structure, which incorporates a benzoate ester linked to a methyl-substituted pyridine ring, is commonly explored in the design and development of novel therapeutic agents . This scaffold is frequently investigated for its potential to interact with various biological targets. Specifically, structurally related pyridine compounds have been documented in patent literature for their use in developing agents for disorders of the nervous system, suggesting a potential research pathway for this compound in neuropharmacology . Furthermore, similar aromatic ester and heterocyclic frameworks are often found in compounds screened as inhibitors of specific proteins, such as complement factor B, which play a role in the immune system . Researchers value this compound for constructing more complex molecules and probing structure-activity relationships (SAR) to optimize potency and selectivity in drug discovery campaigns. It is strictly for research applications in a controlled laboratory environment.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

methyl 4-(5-methylpyridin-2-yl)benzoate

InChI

InChI=1S/C14H13NO2/c1-10-3-8-13(15-9-10)11-4-6-12(7-5-11)14(16)17-2/h3-9H,1-2H3

InChI Key

LARDMLMFQRCVDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Esterification

The most straightforward route involves reacting 4-(5-methylpyridin-2-yl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically proceeds under reflux conditions (60–80°C) for 6–12 hours, achieving yields of 70–85%. Excess methanol acts as both the solvent and nucleophile, driving the equilibrium toward ester formation.

Key Optimization Parameters :

  • Catalyst Loading : Sulfuric acid at 5–10 mol% maximizes conversion while minimizing side reactions like dehydration.

  • Temperature Control : Prolonged heating above 80°C risks decarboxylation of the benzoic acid precursor.

  • Workup : Neutralization with aqueous sodium bicarbonate followed by extraction with dichloromethane yields the crude product, which is purified via recrystallization from ethanol/water mixtures.

Transesterification of Higher Esters

An alternative approach involves transesterification of ethyl or tert-butyl 4-(5-methylpyridin-2-yl)benzoate with methanol. This method is advantageous when the ethyl ester is more readily accessible or stable. For example, ethyl 4-(5-methylpyridin-2-yl)benzoate reacts with methanol in the presence of sodium methoxide at 60°C, achieving 80–90% conversion within 4 hours.

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where methoxide ions attack the carbonyl carbon of the ester, displacing the ethoxide leaving group. Catalytic bases like sodium methoxide enhance reaction rates by deprotonating methanol, increasing its nucleophilicity.

Suzuki-Miyaura Cross-Coupling for Direct Synthesis

Coupling of Methyl 4-Boronobenzoate with 2-Bromo-5-methylpyridine

The Suzuki-Miyaura reaction enables the direct formation of the biaryl structure by coupling methyl 4-boronobenzoate with 2-bromo-5-methylpyridine. This method avoids the need for preformed benzoic acid derivatives and offers superior regioselectivity.

Standard Reaction Conditions :

ComponentSpecification
CatalystPdCl₂(dppf) (1–2 mol%)
BaseK₂CO₃ or Cs₂CO₃ (2 equiv)
SolventTetrahydrofuran (THF)/H₂O (4:1)
Temperature80–90°C, 12–24 hours
Yield75–92%

The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with the boronic ester and reductive elimination to form the carbon-carbon bond. Notably, the choice of ligand (e.g., dppf) critically influences catalytic activity and prevents homocoupling side reactions.

Use of Boronic Acid Pinacol Esters

In industrial settings, pinacol boronic esters are preferred due to their enhanced stability and handling properties. For instance, methyl 4-(pinacolatoboryl)benzoate couples with 2-bromo-5-methylpyridine under similar conditions, achieving yields exceeding 90%. The pinacol group is hydrolyzed in situ under basic aqueous conditions, releasing the active boronic acid for coupling.

Alternative Synthetic Routes

Ullmann-Type Coupling

Although less common, Ullmann coupling between methyl 4-iodobenzoate and 2-amino-5-methylpyridine has been reported using copper(I) iodide and 1,10-phenanthroline as catalysts. However, this method suffers from lower yields (50–60%) and requires elevated temperatures (120–140°C), limiting its practicality.

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate Suzuki-Miyaura couplings. Reactions completed in 1–2 hours at 100°C demonstrate comparable yields (85–90%) to conventional heating, with reduced energy consumption.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis utilizes continuous flow systems to enhance heat and mass transfer. For example, a Pd/C-packed bed reactor enables efficient catalyst recycling, reducing costs and waste. Typical throughput exceeds 1 kg/day with >95% purity after inline filtration and solvent recovery.

Purification and Characterization

Crude product is purified via:

  • Distillation : Removes low-boiling-point impurities (e.g., methanol, THF).

  • Recrystallization : Ethanol/water mixtures yield crystals with ≥99% purity (HPLC).

  • Chromatography : Reserved for high-value pharmaceutical intermediates.

Characterization Data :

TechniqueKey Observations
¹H NMR (400 MHz, CDCl₃)δ 8.65 (d, J=2.4 Hz, 1H, pyridine-H), 8.10 (d, J=8.4 Hz, 2H, benzoate-H), 7.85 (dd, J=8.4, 2.4 Hz, 1H, pyridine-H), 7.45 (d, J=8.4 Hz, 2H, benzoate-H), 3.95 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
IR (KBr)1725 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N pyridine).
MS (ESI+)m/z 228.1 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in an acidic medium at room temperature.

      Products: Oxidation of the methyl group on the pyridine ring can yield carboxylic acid derivatives.

  • Reduction:

      Reagents: Sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in an inert solvent such as tetrahydrofuran at low temperatures.

      Products: Reduction of the ester group can produce the corresponding alcohol.

  • Substitution:

      Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.

      Conditions: Reactions are typically performed under reflux conditions.

      Products: Substitution reactions can introduce halogen atoms into the aromatic ring, leading to halogenated derivatives.

Common Reagents and Conditions:

  • The compound undergoes various reactions depending on the functional groups present. Common reagents include oxidizing agents, reducing agents, and halogenating agents. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products:

  • The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry:

  • Methyl 4-(5-methylpyridin-2-yl)benzoate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in organic synthesis.

Biology:

  • In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are investigated for their biological activities and potential therapeutic applications.

Medicine:

  • The compound is explored for its potential pharmacological properties. Derivatives of methyl 4-(5-methylpyridin-2-yl)benzoate are being investigated for their activity against various diseases, including cancer and infectious diseases.

Industry:

  • In the industrial sector, this compound is used in the development of advanced materials. Its ability to undergo various chemical modifications makes it suitable for creating polymers and other materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways:

  • The mechanism of action of methyl 4-(5-methylpyridin-2-yl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl 4-Substituted Benzoates

Compound Name Substituent Key Structural Features
Methyl 4-(5-methylpyridin-2-yl)benzoate 5-Methylpyridin-2-yl Pyridine ring (electron-withdrawing), methyl ester
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate 5-Methylbenzimidazol-2-yl Fused benzimidazole (rigid, H-bond donor)
Ethyl 4-(dimethylamino)benzoate Dimethylamino (–N(CH₃)₂) Strong electron-donating group, ethyl ester
Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate 5-Chloropyrimidin-2-ylcarbamoyl Chloropyrimidine (polar, halogenated)

Key Observations :

  • Electronic Effects: The pyridinyl group in the target compound introduces moderate electron-withdrawing character compared to the strongly electron-donating dimethylamino group in . This affects reactivity in electrophilic substitutions and redox behavior.
  • Hydrogen Bonding: Unlike the benzimidazole derivative , which can act as an H-bond donor, the pyridinyl group in the target compound primarily engages in π-π interactions or Lewis acid-base coordination.

Physical and Chemical Properties

Table 2: Property Comparison

Compound Name Melting Point (°C) Solubility (Polarity) Reactivity Highlights
Methyl 4-(5-methylpyridin-2-yl)benzoate Not reported Moderate (organic solvents) Susceptible to ester hydrolysis, pyridine coordination
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate >200 (inferred) Low (DMF/ethanol) Thermal stability due to fused rings
Ethyl 4-(dimethylamino)benzoate Not reported High (polar solvents) Enhanced amine reactivity (e.g., acylation)
Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate 160–162 Low (chloroform/ether) Halogen-mediated coupling reactions

Key Findings :

  • Solubility: The dimethylamino-substituted benzoate exhibits higher polarity and solubility in aqueous-organic mixtures, whereas pyridinyl and benzimidazole derivatives show lower solubility due to aromatic stacking .
  • Thermal Stability : Benzimidazole derivatives likely exhibit higher melting points and thermal resilience due to rigid fused-ring systems.

Reactivity and Functional Group Transformations

  • Ester Hydrolysis : The methyl ester in the target compound is less reactive toward hydrolysis compared to ethyl esters (e.g., ) due to steric protection from the pyridinyl group.
  • Coordination Chemistry: The pyridinyl nitrogen can act as a ligand for metal ions, a feature absent in dimethylamino- or benzimidazole-substituted analogs .
  • Synthetic Flexibility : Chloropyrimidine derivatives undergo nucleophilic aromatic substitution, whereas the target compound’s pyridinyl group may participate in cross-coupling (e.g., Suzuki-Miyaura).

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